molecular formula C22H23N5O3 B14934744 4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- CAS No. 1795435-59-4

4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)-

Cat. No.: B14934744
CAS No.: 1795435-59-4
M. Wt: 405.4 g/mol
InChI Key: FCDWBJUAYCAZHW-UHFFFAOYSA-N
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Description

4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- is a complex organic compound that features a benzimidazole moiety, an imidazolidine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the imidazolidine ring.

    Substitution: The phenylethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides .

Scientific Research Applications

4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)- is unique due to its combination of the benzimidazole and imidazolidine rings, along with the phenylethyl group.

Properties

CAS No.

1795435-59-4

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H23N5O3/c28-20(23-12-10-19-24-16-8-4-5-9-17(16)25-19)14-18-21(29)27(22(30)26-18)13-11-15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,23,28)(H,24,25)(H,26,30)

InChI Key

FCDWBJUAYCAZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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